Sodium 2-oxopropanoate-1-13C, the sodium salt of pyruvic acid with a carbon-13 isotope at the C1 position, is a critical tracer for metabolic studies. As the end-product of glycolysis, it occupies a pivotal node in cellular energy metabolism, linking glycolysis to the citric acid (TCA) cycle. This isotopically labeled compound is specifically designed for use in metabolic flux analysis (MFA) and hyperpolarized magnetic resonance imaging (MRI) to non-invasively probe mitochondrial function and cellular bioenergetics. Supplied as a stable, crystalline solid, its salt form offers significant handling and formulation advantages over the less stable liquid pyruvic acid.
Substitution with unlabeled sodium pyruvate is ineffective, as the ¹³C isotope is essential for all tracer-based applications like metabolic flux analysis and hyperpolarized MRI. Furthermore, the position of the isotopic label is not interchangeable. The C1 label is specifically cleaved off as ¹³CO₂ by the pyruvate dehydrogenase (PDH) complex, providing a direct measure of mitochondrial oxidative metabolism. Using pyruvate labeled at the C2 or C3 position would trace the acetyl-CoA moiety into the TCA cycle, answering a different set of biological questions and making it an unsuitable substitute for probing PDH flux. Finally, procuring the acid form (pyruvic acid) instead of the sodium salt introduces risks of instability, as pyruvic acid is a liquid prone to polymerization and decomposition, complicating the preparation of precise, reproducible formulations required for quantitative studies.
The primary procurement differentiator for the C1-labeled pyruvate is its unique metabolic fate upon entering the mitochondria. The pyruvate dehydrogenase complex (PDC) irreversibly decarboxylates the C1 position, releasing it as ¹³CO₂, which can be detected as ¹³C-bicarbonate. In contrast, when [2-¹³C]pyruvate is used, the C2 label is retained on acetyl-CoA and enters the TCA cycle, subsequently appearing in metabolites like [5-¹³C]glutamate. This makes [1-¹³C]pyruvate a specific and direct probe for measuring flux through the PDH gateway, a critical regulatory point in metabolism.
| Evidence Dimension | Metabolic Product of Pyruvate Dehydrogenase Action |
| Target Compound Data | Generates ¹³CO₂ / [¹³C]Bicarbonate |
| Comparator Or Baseline | [2-¹³C]Pyruvate: Generates [1-¹³C]Acetyl-CoA, leading to downstream TCA intermediates like [5-¹³C]glutamate. |
| Quantified Difference | Qualitatively different metabolic products, enabling the specific isolation of PDH activity. |
| Conditions | In vivo or in vitro cellular metabolism assays, particularly hyperpolarized MRI or ¹³C-MFA. |
This allows researchers to specifically quantify flux through the highly-regulated entry point to the TCA cycle, which is not possible with other pyruvate isotopomers.
In hyperpolarized ¹³C MRI, [1-¹³C]pyruvate is the most widely used agent for assessing both glycolysis (via conversion to [1-¹³C]lactate) and oxidative metabolism (via conversion to [¹³C]bicarbonate). Studies comparing it with other tracers like hyperpolarized [1-¹³C]lactate have found that while both can probe neuronal metabolism, [1-¹³C]pyruvate is the more effective probe due to its robust bicarbonate production and favorable signal properties. For example, in one study, the [¹³C]bicarbonate signal relative to the total ¹³C signal was approximately two-fold higher when [1-¹³C]pyruvate was injected compared to [1-¹³C]lactate (2.9 ± 0.3% vs. 1.4 ± 0.2%).
| Evidence Dimension | Relative [¹³C]Bicarbonate Signal ([¹³C]Bicarbonate/Total ¹³C) in Hyperpolarized MRI |
| Target Compound Data | 2.9 ± 0.3% |
| Comparator Or Baseline | Hyperpolarized [1-¹³C]Lactate: 1.4 ± 0.2% |
| Quantified Difference | ~107% higher relative bicarbonate signal with pyruvate. |
| Conditions | In vivo hyperpolarized ¹³C MRI in the brain. |
For sensitive applications like non-invasive cancer and neuro-metabolic imaging, this compound provides a stronger, more reliable signal for oxidative metabolism, enabling more robust quantitative assessments.
When studying cellular metabolism, using [¹³C]glucose as a tracer provides a systemic view, but the signal is subject to regulation and branching at multiple points in glycolysis. For research focused specifically on mitochondrial function, [¹³C]pyruvate is a more direct precursor. Studies in primary mouse hepatocytes, for example, have shown that these cells do not readily process labeled glucose through glycolysis in culture. However, the same cells readily took up and metabolized [3-¹³C]pyruvate, producing labeled lactate, alanine, and numerous TCA-cycle-derived isotopomers, demonstrating its utility as a tracer that directly fuels mitochondrial pathways, bypassing upstream metabolic blocks.
| Evidence Dimension | Metabolic Tracer Uptake and Processing in Primary Hepatocytes |
| Target Compound Data | Readily taken up and metabolized into numerous downstream products of glycolysis and the TCA cycle. |
| Comparator Or Baseline | [U-¹³C]Glucose: Taken up but not processed through glycolysis; no labeled metabolites detected downstream. |
| Quantified Difference | Qualitative difference between extensive metabolic labeling (pyruvate) and no labeling (glucose). |
| Conditions | In vitro metabolic studies in primary mouse hepatocyte cultures. |
Procuring this compound allows for the targeted investigation of mitochondrial metabolism, providing clearer results by avoiding confounding effects from upstream glycolytic regulation or pathway branches.
Compared to its acid counterpart, pyruvic acid, Sodium 2-oxopropanoate offers significant procurement and processability advantages. Sodium pyruvate is a stable, crystalline solid with a melting point above 300 °C. In contrast, pyruvic acid is a liquid that is known to be unstable, capable of polymerizing and decomposing upon standing. The use of the stable sodium salt ensures higher accuracy and reproducibility when preparing solutions for cell culture, in vivo injections, or hyperpolarization, which is a critical consideration for both research and regulated clinical applications.
| Evidence Dimension | Physical State and Stability |
| Target Compound Data | Stable, non-volatile, crystalline solid. |
| Comparator Or Baseline | Pyruvic Acid: Liquid, known to polymerize and decompose upon standing. |
| Quantified Difference | Qualitative difference in physical state and stability, impacting ease of handling, shelf-life, and formulation accuracy. |
| Conditions | Standard laboratory and manufacturing environments. |
The solid salt form reduces handling errors, improves long-term stability, and ensures consistent, reproducible concentrations, which is essential for quantitative and GMP-compliant workflows.
For assessing altered cancer metabolism (the Warburg effect) using hyperpolarized MRI. The robust conversion of [1-¹³C]pyruvate to both [1-¹³C]lactate (glycolysis) and [¹³C]bicarbonate (oxidative phosphorylation) provides a dynamic, quantitative readout of a tumor's metabolic phenotype and its response to therapy.
In studies of metabolic diseases (e.g., diabetes, heart failure, neurodegeneration) where pyruvate dehydrogenase (PDH) function is compromised. This tracer allows for the specific measurement of flux through PDH, isolating this critical metabolic control point from other pathways.
For isotopic tracer studies in cell types or conditions where glucose metabolism is impaired or not the primary focus, such as in primary hepatocytes or studies focused on alternative fuel sources. This compound directly feeds into the TCA cycle, enabling clear analysis of mitochondrial pathways.
As the precursor material for GMP-compliant production of hyperpolarized [1-¹³C]pyruvate solutions for clinical trials. Its solid form, stability, and high purity are essential for creating safe, reliable, and reproducible imaging agents for human use.